The synthesis of SRT 1460-d9 involves several organic chemistry techniques. The process typically includes:
The detailed synthetic pathway can be complex and may involve multiple steps, including protecting group strategies and specific reaction conditions tailored to optimize yield and purity.
The molecular structure of SRT 1460-d9 features a complex arrangement of rings and functional groups that are critical for its biological activity. Key structural components include:
Data from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of SRT 1460-d9, providing insights into its structural characteristics .
SRT 1460-d9 undergoes various chemical reactions that are essential for its function as a sirtuin activator:
These reactions are typically studied using in vitro assays that measure the activity of SIRT1 in the presence of SRT 1460-d9.
The mechanism by which SRT 1460-d9 activates SIRT1 involves several steps:
Quantitative data from assays demonstrate significant increases in SIRT1 activity in response to varying concentrations of SRT 1460-d9.
SRT 1460-d9 exhibits several notable physical and chemical properties:
Analytical techniques such as Differential Scanning Calorimetry (DSC) can be employed to assess thermal properties further.
SRT 1460-d9 has several potential applications in scientific research:
SRT 1460-d9 is a deuterated isotopologue of the sirtuin-activating compound SRT 1460, specifically engineered with nine deuterium atoms (D9) replacing nine hydrogen atoms at designated positions. Its molecular formula is C₂₆H₂₀D₉N₅O₄S, yielding a molecular weight of 516.66 g/mol—approximately 9 atomic mass units heavier than the non-deuterated parent compound (C₂₆H₂₉N₅O₄S, MW 507.60 g/mol) [1] [6]. The compound is identified by the CAS registry number 441889 and catalog number ACMA00061305 in chemical databases. Storage recommendations specify maintenance in tightly sealed containers within cool, dry, and well-ventilated environments to preserve stability [1]. Isotopic labeling with deuterium, a stable, non-radioactive hydrogen isotope with twice the atomic mass, fundamentally alters physicochemical properties such as bond vibration energy and bond dissociation kinetics without modifying the compound’s stereochemistry or electronic configuration.
Table 1: Key Chemical Identifiers of SRT 1460-d9
Property | SRT 1460-d9 | SRT 1460 (Parent) |
---|---|---|
Molecular Formula | C₂₆H₂₀D₉N₅O₄S | C₂₆H₂₉N₅O₄S |
Molecular Weight (g/mol) | 516.66 | 507.60 |
CAS Registry Number | 441889 | 925432-73-1 |
Deuterium Substitution | 9 positions | None |
Structurally, SRT 1460-d9 retains the core chemical scaffold of SRT 1460—a synthetic small molecule featuring a benzimidazole-thiazole pharmacophore optimized for sirtuin activation [2] [6]. The deuterium atoms are strategically incorporated at metabolically vulnerable sites, most likely within methyl groups or aromatic rings susceptible to oxidative metabolism by cytochrome P450 enzymes. This substitution exploits the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) reduces the rate of metabolic cleavage, thereby extending the compound’s in vivo half-life and altering its metabolic profile [3] [4]. SRT 1460 itself emerged from medicinal chemistry efforts to improve upon natural sirtuin activators like resveratrol, exhibiting ~1000-fold greater potency than resveratrol in SIRT1 activation assays and demonstrating 833- to 1875-fold selectivity for SIRT1 over SIRT2/SIRT3 isoforms [2] [6]. The rationale for developing SRT 1460-d9 centers on enhancing the parent molecule’s utility as a pharmacological probe by mitigating rapid first-pass metabolism—a limitation observed with many early-generation sirtuin activators [3].
SRT 1460-d9 serves as a specialized tracer in metabolic, pharmacokinetic, and mechanistic studies of sirtuin modulation. Its primary applications include:
Table 2: Key Research Applications of SRT 1460-d9
Application Domain | Experimental Use | Analytical Advantage |
---|---|---|
Quantitative Mass Spectrometry | Internal standard for SRT 1460 quantification | 9 amu mass shift enables baseline separation in LC-MS |
In Vivo Pharmacokinetics | Assessment of metabolic stability and exposure | KIE reduces CYP-mediated clearance, prolongs half-life |
SIRT1 Activation Mechanism | Analysis of allosteric binding kinetics | Isotopic distinction from endogenous metabolites |
Cellular Target Engagement | Validation of SIRT1 binding specificity | Controls for off-target effects in complex matrices |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3